Lipophilicity (LogP) Comparison: Enhanced Partitioning Relative to Unsubstituted and N2-Methyl Analogs
The experimental octanol-water partition coefficient (LogP) of N2-cyclopropyl-4-methyl-2,3-pyridinediamine is 2.20, which is substantially higher than that of the comparator 4-methylpyridine-2,3-diamine (LogP = 1.72), representing a ΔLogP of +0.48 [1]. This 0.48 log unit increase corresponds to an approximately 3-fold greater lipophilicity. Compared with N2,4-dimethyl-2,3-pyridinediamine (LogP = 1.67), the ΔLogP is +0.53 . The 4-methyl-2,3-diaminopyridine core lacking the N2-cyclopropyl group (CAS 53929-59-2) has a LogP of 1.72, while the N2-cyclopropyl analog lacking the 4-methyl group (CAS 290313-23-4) has a LogP of 1.89, demonstrating that both substituents contribute additively to the increased lipophilicity of the target compound [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.2007 (experimental) |
| Comparator Or Baseline | 4-Methylpyridine-2,3-diamine (CAS 53929-59-2): LogP = 1.7168; N2,4-Dimethyl-2,3-pyridinediamine (CAS 155790-14-0): LogP = 1.6681; N2-Cyclopropylpyridine-2,3-diamine (CAS 290313-23-4): LogP = 1.8923 |
| Quantified Difference | ΔLogP = +0.48 vs. 4-methyl-2,3-diamine; ΔLogP = +0.53 vs. N2,4-dimethyl analog; ΔLogP = +0.31 vs. N2-cyclopropyl analog lacking 4-methyl |
| Conditions | Experimental LogP values from authoritative chemical databases (convergent values from ChemSrc and MolBase) |
Why This Matters
Elevated LogP directly influences extraction efficiency, chromatographic retention, and partitioning behavior during multi-step synthesis and purification of nevirapine metabolites, making this intermediate more readily separable from aqueous reaction mixtures than its less lipophilic analogs.
- [1] MolBase. 4-Methylpyridine-2,3-diamine (CAS 53929-59-2): LogP = 1.7168. https://qiye.molbase.cn/53929-59-2.html View Source
